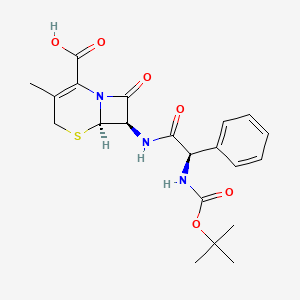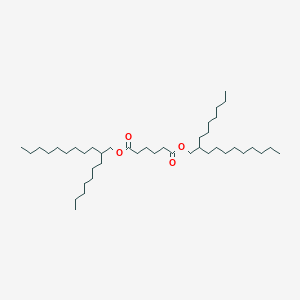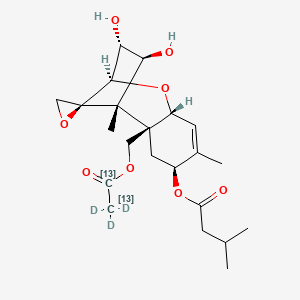
N-叔丁氧羰基头孢氨苄
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Boc-cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. The addition of the tert-butoxycarbonyl (Boc) protecting group to cephalexin enhances its stability and allows for further chemical modifications, making n-Boc-cephalexin a valuable intermediate in the synthesis of various cephalosporin derivatives .
科学研究应用
n-Boc-cephalexin is used extensively in scientific research for the development of new antibiotics and the study of cephalosporin derivatives. Its applications include:
Chemistry: As an intermediate in the synthesis of novel cephalosporin compounds.
Biology: In studies of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: For the design of cephalosporin-based drugs with improved efficacy and reduced side effects.
Industry: In the production of cephalosporin antibiotics and related pharmaceuticals .
作用机制
Target of Action
n-Boc-cephalexin, like its parent compound cephalexin, primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for bacterial cell wall synthesis, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .
Mode of Action
n-Boc-cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by n-Boc-cephalexin is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, n-Boc-cephalexin prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption leads to cell wall weakness, osmotic instability, and ultimately, bacterial cell lysis .
Pharmacokinetics
The half-life of cephalexin is typically around 0.5 to 1.2 hours but may be prolonged in patients with renal impairment .
Result of Action
The primary result of n-Boc-cephalexin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a range of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .
Action Environment
The action of n-Boc-cephalexin, like other antibiotics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of the drug, potentially impacting its efficacy . Additionally, the presence of β-lactamases in the environment can lead to the degradation of n-Boc-cephalexin, reducing its effectiveness . Furthermore, the presence of other antibiotics can have synergistic or antagonistic effects .
生化分析
Biochemical Properties
n-Boc-cephalexin interacts with various enzymes, proteins, and other biomolecules. It is synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . The interactions between n-Boc-cephalexin and these molecules are crucial for its function and efficacy.
Cellular Effects
n-Boc-cephalexin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits bacterial cell wall synthesis, leading to cell breakdown and eventual cell death .
Molecular Mechanism
The molecular mechanism of n-Boc-cephalexin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of cell wall synthesis in bacteria . The detailed molecular mechanism of n-Boc-cephalexin involves the catalyzed hydrolysis of cephalexin, a cephalosporin family drug .
Temporal Effects in Laboratory Settings
The effects of n-Boc-cephalexin change over time in laboratory settings. Studies have shown that it maintains its stability and does not degrade significantly over time
Dosage Effects in Animal Models
The effects of n-Boc-cephalexin vary with different dosages in animal models. While specific studies on n-Boc-cephalexin are limited, research on cephalexin, from which n-Boc-cephalexin is derived, suggests that it is generally well-tolerated in animal models .
Metabolic Pathways
n-Boc-cephalexin is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
n-Boc-cephalexin is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, which can affect its localization or accumulation
Subcellular Localization
It is likely that n-Boc-cephalexin, like other similar compounds, is directed to specific compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-cephalexin typically involves the protection of the amino group in cephalexin with the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of cephalexin with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of n-Boc-cephalexin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
n-Boc-cephalexin can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding cephalexin.
Oxidation: Oxidative reactions can modify the cephalosporin core, potentially altering its antibacterial activity.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Hydrolysis: Cephalexin.
Oxidation: Various oxidized derivatives of cephalexin.
Substitution: Functionalized cephalexin derivatives
相似化合物的比较
Similar Compounds
Cephalexin: The parent compound, widely used as an antibiotic.
Cefadroxil: Another first-generation cephalosporin with similar antibacterial activity.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity
Uniqueness
n-Boc-cephalexin is unique due to the presence of the Boc protecting group, which enhances its stability and allows for further chemical modifications. This makes it a valuable intermediate in the synthesis of various cephalosporin derivatives, providing opportunities for the development of new antibiotics with improved properties .
属性
IUPAC Name |
(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWXRPXAJINNNV-HBUWYVDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)
![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)

![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

